2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)thio]-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.
Scientific Research Applications
Crystal Structure Analysis
Studies have shown that compounds similar to 2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide have interesting crystal structures. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has a folded conformation with the pyrimidine ring inclined to the benzene ring. These structural insights are crucial for understanding the molecular interactions and potential applications of such compounds (Subasri et al., 2017).
Quantum Chemical Insight
Quantum chemical studies provide deep insights into the molecular structure, NBO analysis, spectroscopic properties, and drug likeness of similar compounds. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide revealed details about its equilibrium geometry, vibrational assignments, and antiviral potency against SARS-CoV-2 protein, highlighting its potential use in antiviral drug development (Mary et al., 2020).
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, another key research area, provides insights into molecular signatures and the effects of rehybridization on similar molecules. Such studies help in understanding the stability of these compounds and their potential interactions with biological systems (Jenepha Mary et al., 2022).
Synthesis and Interaction Studies
Research on the synthesis of derivatives of these compounds and their interactions with biological molecules like bovine serum albumin can be crucial for understanding their potential biomedical applications. For instance, a study on p-hydroxycinnamic acid derivatives related to the structure of this compound highlighted how these interactions can be analyzed (Meng et al., 2012).
Antimicrobial and Antitumor Activity
Synthesized derivatives of similar compounds have been studied for their antimicrobial and antitumor activities. For example, certain pyrimidine-triazole derivatives showed promising results against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been evaluated for their antitumor activity, showcasing the potential therapeutic applications of these compounds (Hafez & El-Gazzar, 2017).
Properties
Molecular Formula |
C18H16N4O5S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H16N4O5S2/c19-29(26,27)13-8-6-12(7-9-13)20-14(23)10-28-18-21-16(24)15(17(25)22-18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,23)(H2,19,26,27)(H,21,22,24,25) |
InChI Key |
SSOPIFHIQSGYFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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